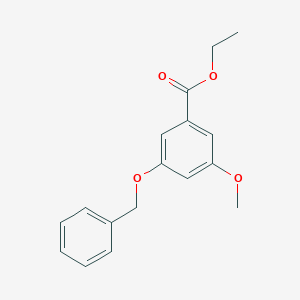

Ethyl 3-(benzyloxy)-5-methoxybenzoate

Description

Ethyl 3-(benzyloxy)-5-methoxybenzoate (C₁₇H₁₈O₄, MW 298.32) is an aromatic ester featuring a benzyloxy group at position 3 and a methoxy group at position 5 of the benzoate backbone. This compound is synthesized via a multi-step process involving hydrolysis, chlorination, and coupling reactions. For example, mthis compound undergoes saponification with NaOH in ethanol/water, followed by thionyl chloride treatment to form an acyl chloride intermediate, which is subsequently coupled with other reagents in tetrahydrofuran (THF) .

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 3-methoxy-5-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H18O4/c1-3-20-17(18)14-9-15(19-2)11-16(10-14)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |

InChI Key |

CYNNCPCHWXNANB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OC |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between Ethyl 3-(benzyloxy)-5-methoxybenzoate and selected analogs.

Key Observations :

- Substituent Effects: The benzyloxy group in this compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy).

- Ester Group Influence : Ethyl esters generally exhibit higher hydrophobicity and slower hydrolysis rates compared to methyl esters due to longer alkyl chains .

Key Observations :

- Base-Mediated Reactions: The use of NaOH in ethanol/water () and K₂CO₃ in DMF () highlights the preference for basic conditions in nucleophilic substitution reactions for benzyloxy group installation.

- Solvent Effects : Polar aprotic solvents like DMF facilitate high-yield coupling reactions for nitro-substituted analogs , while THF is employed for ethyl ester formation .

Reactivity and Functional Group Compatibility

- Hydrolysis Sensitivity : this compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, similar to Ethyl 2-methoxybenzoate .

- Acid vs. Ester Derivatives : 3-Ethoxy-5-methoxybenzoic acid (), a carboxylic acid analog, exhibits distinct reactivity, such as participation in salt formation or condensation reactions, unlike its ester counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.